5-Bromofuran-3-carboxylic acid
Overview
Description
5-Bromofuran-3-carboxylic acid is a compound that belongs to the class of furan carboxylic acids, which are of interest due to their potential applications in the pharmaceutical and polymer industries. Although the provided papers do not directly discuss 5-bromofuran-3-carboxylic acid, they do provide insights into the synthesis and properties of related brominated furan compounds, which can be informative for understanding the chemistry of 5-bromofuran-3-carboxylic acid.
Synthesis Analysis
The synthesis of brominated furan compounds can be achieved through various methods. One approach involves the one-pot enzyme cascade for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), which includes the use of galactose oxidase and alcohol dehydrogenases for controlled synthesis . Another method describes the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones . Additionally, an efficient synthesis route for a brominated pyridine carboxylic acid derivative is detailed, which involves multiple steps including methoxylation, oxidation, and bromination . These methods highlight the versatility and complexity of synthesizing brominated furan derivatives.
Molecular Structure Analysis
The molecular structure of brominated furan compounds can be elucidated using various spectroscopic techniques. For instance, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using X-ray diffraction, revealing two symmetry-independent molecules in the unit cell . Similarly, the structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was investigated using X-ray crystallography, NMR, MS, and IR techniques . These studies demonstrate the importance of structural analysis in understanding the properties of brominated furan derivatives.
Chemical Reactions Analysis
Brominated furan compounds can undergo various chemical reactions to form new structures or to be used as intermediates in the synthesis of other compounds. For example, 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones were synthesized from maleic and phthalic anhydrides and investigated for their ability to interfere with microbial communication . Another study describes the formation of cyclopropanes and five-membered heterocycles through Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives . These reactions showcase the reactivity of brominated furan compounds and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated furan compounds can be studied through spectroscopic and theoretical methods. The spectroscopic (FT-IR and FT-Raman) and theoretical studies of 5-bromo-salicylic acid provided insights into the structures and vibrations of the molecule, identifying the most stable conformer and analyzing the vibrational modes . Such studies are crucial for understanding the behavior of these compounds under different conditions and for predicting their reactivity.
Scientific Research Applications
Synthetic Methods and Chemical Reactions
5-Bromofuran-3-carboxylic acid has been employed in various synthetic methods and chemical reactions. A notable application is in the synthesis of modified pyrethrins, important in insecticide development. The compound was synthesized starting from 4-bromofuran-2-carboxylic acid, highlighting its role in multi-step synthetic pathways (Belen’kii, Gromova, & Gol'dfarb, 1978). Additionally, 5-bromofuran-3-carboxylic acid derivatives are instrumental in the modular and efficient synthesis of furan-based C-nucleosides, which show potential for fluorescent labeling of biomolecules (Bárta, Slavětínská, Klepetářová, & Hocek, 2010).
Analytical Chemistry and Derivatization
In analytical chemistry, 5-bromofuran-3-carboxylic acid derivatives have been used as derivatization agents. For example, 5-bromomethylfluorescein, a derivative, has shown effectiveness in creating conjugates with various carboxylic acids for fluorescence detection, enhancing the analytical capabilities in the detection of these compounds (Mukherjee & Karnes, 1996).
Antimicrobial Applications
Compounds synthesized from 5-bromofuran-3-carboxylic acid have been screened for antimicrobial activities. For instance, benzofuran aryl ureas and carbamates synthesized from this acid exhibited notable antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Kumari et al., 2019).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-bromofuran-3-carboxylic acid have been explored for their potential in drug development. For example, a study on the bromocyclization of styrene-type carboxylic acids revealed the synthesis of 3-bromo-3,4-dihydroisocoumarins, which are important building blocks for various pharmaceutical compounds (Chen, Zhou, Tan, & Yeung, 2012).
Biomass Utilization and Sustainable Chemistry
The compound has applications in sustainable chemistry, particularly in biomass utilization. A novel route to synthesize 2,5-furandicarboxylic acid from furoic acid, derived from furfural, a biomass product, was developed. This approach exemplifies the role of 5-bromofuran-3-carboxylic acid derivatives in creating renewable alternatives to traditional petrochemical products (Zhang et al., 2017).
Safety And Hazards
5-Bromofuran-3-carboxylic acid may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPFWUNJQTZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537216 | |
Record name | 5-Bromofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10537216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromofuran-3-carboxylic acid | |
CAS RN |
58832-36-3 | |
Record name | 5-Bromofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10537216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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